molecular formula C10H10Cl2O3 B1606916 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid CAS No. 20021-12-9

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid

Cat. No.: B1606916
CAS No.: 20021-12-9
M. Wt: 249.09 g/mol
InChI Key: VUEYDEGVOQIELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H10Cl2O3. It is a white solid with a distinct odor of chlorobenzene and ester. This compound is known for its high thermal and chemical stability at room temperature and is widely used in the production of herbicides and pesticides .

Preparation Methods

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid can be synthesized through the esterification reaction of 2,4-dichlorophenol and acrylic acid. This reaction typically occurs under alkaline conditions, with triethylamine or potassium carbonate as the catalyst . The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. It primarily acts by disrupting the normal growth processes of plants, leading to their eventual death. The compound targets enzymes involved in the synthesis of essential amino acids, thereby inhibiting protein synthesis and causing cellular damage .

Comparison with Similar Compounds

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid is similar to other phenoxy herbicides, such as:

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-5-3-7(11)4-8(12)9(5)15-6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEYDEGVOQIELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942020
Record name 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20021-12-9
Record name Propionic acid, 2-((4,6-dichloro-o-tolyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020021129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.